Comparative Physicochemical Profiling: Lipophilicity and Predicted Blood-Brain Barrier Penetration vs. Vigabatrin and Fentanyl
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide exhibits a calculated XLogP3-AA of 2.8, positioning it as a moderately lipophilic molecule [1]. This is in stark contrast to the hydrophilic GABA aminotransferase inhibitor vigabatrin, which has a LogP ranging from -3.2 to 0.1 depending on the source [2]. The compound is also less lipophilic than the potent opioid fentanyl, which has a reported LogP of approximately 4.05 [3]. The intermediate lipophilicity of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide suggests it possesses a balance between aqueous solubility and membrane permeability that differs significantly from both comparators, potentially leading to a distinct pharmacokinetic profile, particularly concerning central nervous system (CNS) penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.8 |
| Comparator Or Baseline | Vigabatrin: LogP ~ -3.2 to 0.1; Fentanyl: LogP ~ 4.05 |
| Quantified Difference | Target compound is 2.7 to 5.0 LogP units more lipophilic than vigabatrin and 1.25 units less lipophilic than fentanyl. |
| Conditions | Calculated or experimentally determined partition coefficients in octanol/water systems. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ability to cross biological membranes, including the blood-brain barrier, and influences its absorption, distribution, and metabolic clearance; this data allows researchers to select a compound with a targeted CNS exposure profile distinct from both very hydrophilic and highly lipophilic drugs.
- [1] PubChem. Compound Summary for CID 20574365: N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] DrugBank. Vigabatrin. Accessed April 2026. View Source
- [3] Sielc. Fentanyl. Accessed April 2026. View Source
